12-O-Methylcarnosic acid
Overview
Description
12-O-Methylcarnosic acid, also known as 12-Methoxycarnosic acid or Carnosic acid 12-methyl ether, is a diterpene carnosic acid isolated from the acetone extract of Salvia microphylla . It is an active constituent of 5α-reductase inhibition with an IC50 value of 61.7 μM . It has antioxidant, anti-cancer, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of 12-O-Methylcarnosic acid is represented by the empirical formula C21H30O4 . Its molecular weight is 346.46 .Physical And Chemical Properties Analysis
12-O-Methylcarnosic acid has a density of 1.1±0.1 g/cm3, a boiling point of 505.1±50.0 °C at 760 mmHg, and a flash point of 173.3±23.6 °C . It is stable if stored as directed and should avoid strong oxidizing agents .Scientific Research Applications
Gastroprotective Effects
Research has shown that 12-O-methylcarnosic acid, a naturally occurring derivative of carnosic acid, exhibits notable gastroprotective effects. In a study evaluating various derivatives of carnosic acid for their gastroprotective activity, 12-O-methylcarnosic acid was included and demonstrated effectiveness in preventing gastric lesions in mice. This indicates its potential as a compound for the development of treatments targeting gastric issues (Theoduloz, Pertino, Rodríguez, & Schmeda-Hirschmann, 2011).
Role in Plant Stress Response
12-O-methylcarnosic acid has also been studied for its role in plant biology. It's found in rosemary (Rosmarinus officinalis) and is involved in the plant’s response to stress. This compound undergoes specific subcellular compartmentation in rosemary leaves, particularly in protecting chloroplasts from oxidative stress. This process is crucial for the plant’s defense mechanism against environmental stressors (Munné-Bosch & Alegre, 2001).
Antiproliferative Effects
In the context of cancer research, 12-O-methylcarnosic acid was identified as a significant terpene phenolic constituent of Salvia pomifera. Its presence and role in the extracts of Salvia species suggest a potential for antiproliferative effects, particularly in relation to human melanoma cells. This highlights its significance in medicinal research, especially in the exploration of new cancer treatment options (Koutsoulas, Čarnecká, Slanina, Tóth, & Slaninová, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNSARJGBPMQDI-YCRPNKLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-O-Methylcarnosic acid | |
CAS RN |
62201-71-2 | |
Record name | 62201-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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